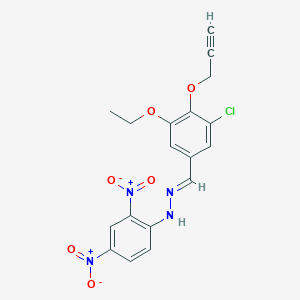![molecular formula C23H21N3O4S B298223 [3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid](/img/structure/B298223.png)
[3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as MTAA and has shown promising results in various scientific research studies.
Mecanismo De Acción
MTAA exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation, cancer, and bacterial infections. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTAA has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, MTAA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MTAA has been found to possess various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MTAA has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, it has been found to possess antibacterial properties against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good yields. It is also stable under various conditions, making it easy to handle and store. However, one limitation of MTAA is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of MTAA. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use as a drug delivery system for targeted cancer therapy. In addition, further studies are needed to explore its antibacterial properties and potential use as an antibacterial agent.
Conclusion:
In conclusion, MTAA is a synthetic compound that has shown promising results in various scientific research studies. It possesses anti-inflammatory, anti-cancer, and antibacterial properties and has potential therapeutic applications. Further studies are needed to optimize its therapeutic potential and explore its potential use as a drug delivery system and antibacterial agent.
Métodos De Síntesis
The synthesis of MTAA involves the reaction of 2-methyl-1H-indole-3-carbaldehyde and 4-methoxybenzylidene-thiazolidine-2,4-dione in the presence of a base. The reaction mixture is then treated with acetic acid to obtain the final product. This method has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
MTAA has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. MTAA has also been studied for its potential use as a drug delivery system due to its ability to target cancer cells selectively.
Propiedades
Nombre del producto |
[3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid |
|---|---|
Fórmula molecular |
C23H21N3O4S |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
2-[3-[(Z)-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C23H21N3O4S/c1-14-18(17-6-4-5-7-19(17)26(14)13-21(27)28)12-20-22(29)25(2)23(31-20)24-15-8-10-16(30-3)11-9-15/h4-12H,13H2,1-3H3,(H,27,28)/b20-12-,24-23? |
Clave InChI |
IYLJRXISUFRWQC-HTHTTXKWSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1CC(=O)O)/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C |
SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)C=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC(=O)O)C=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B298140.png)
![N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B298141.png)
![N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B298143.png)
![N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298145.png)
![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B298147.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)
